molecular formula C14H11IN2O2 B14929638 (2-iodophenyl)({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone

(2-iodophenyl)({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone

Cat. No.: B14929638
M. Wt: 366.15 g/mol
InChI Key: VVUIJBNFTKZSPY-LICLKQGHSA-N
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Description

(2-Iodophenyl)({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone is a complex organic compound with the molecular formula C14H11IN2O2. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyridine ring through an ethylideneaminooxy linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-iodophenyl)({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the iodination of a phenyl ring, followed by the formation of an ethylideneaminooxy linkage with a pyridine ring. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Iodophenyl)({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenyl oxides, while reduction can produce amines.

Scientific Research Applications

(2-Iodophenyl)({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Iodophenyl)({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2-Iodophenyl)({[phenyl(4-pyridinyl)methylene]amino}oxy)methanone: This compound has a similar structure but with a phenyl group instead of an ethylidene group.

    (2-Iodophenyl)({(E)-[1-(4-pyridinyl)ethylidene]amino}oxy)methanone: Another closely related compound with slight variations in the linkage between the phenyl and pyridine rings.

Uniqueness

The uniqueness of (2-Iodophenyl)({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H11IN2O2

Molecular Weight

366.15 g/mol

IUPAC Name

[(E)-1-pyridin-4-ylethylideneamino] 2-iodobenzoate

InChI

InChI=1S/C14H11IN2O2/c1-10(11-6-8-16-9-7-11)17-19-14(18)12-4-2-3-5-13(12)15/h2-9H,1H3/b17-10+

InChI Key

VVUIJBNFTKZSPY-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\OC(=O)C1=CC=CC=C1I)/C2=CC=NC=C2

Canonical SMILES

CC(=NOC(=O)C1=CC=CC=C1I)C2=CC=NC=C2

Origin of Product

United States

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